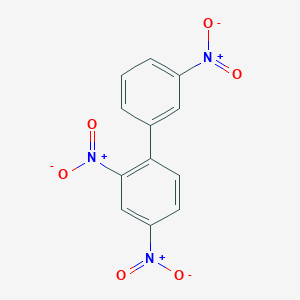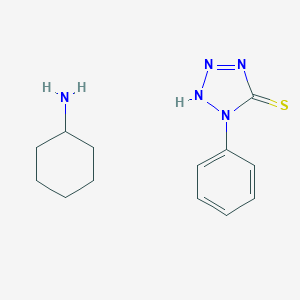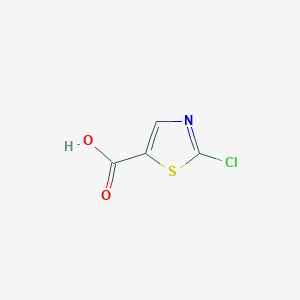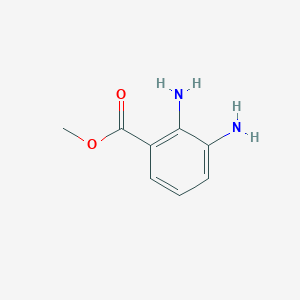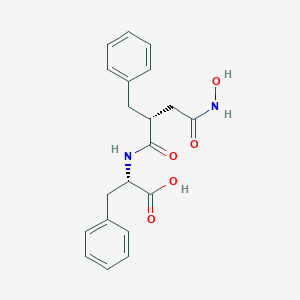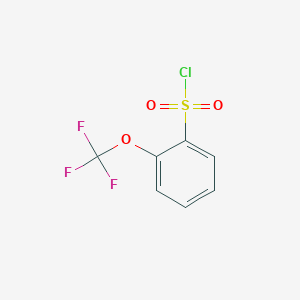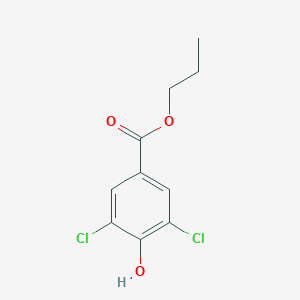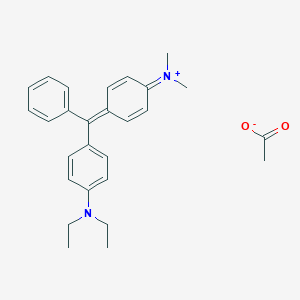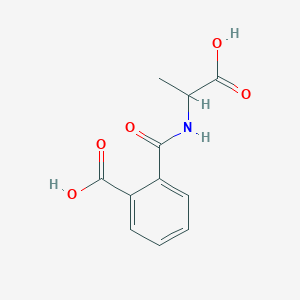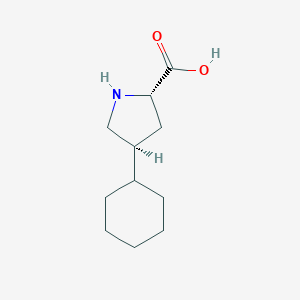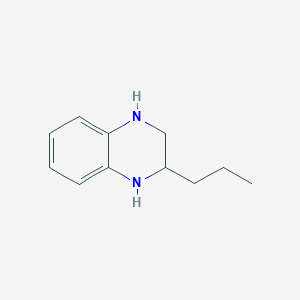
2-Propyl-1,2,3,4-tetrahydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PTHQ is a bicyclic compound that contains a quinoxaline ring and a propyl group attached to the nitrogen atom. The compound has been found to possess a range of interesting biochemical and physiological properties, making it a promising candidate for various research applications.
Mechanism Of Action
2-Propyl-1,2,3,4-tetrahydroquinoxaline acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor signaling. This results in a reduction in the activity of the receptor, leading to a decrease in synaptic plasticity and neurotransmitter release.
Biochemical And Physiological Effects
2-Propyl-1,2,3,4-tetrahydroquinoxaline has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on the NMDA receptor, 2-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a key signaling molecule in the nervous system. 2-Propyl-1,2,3,4-tetrahydroquinoxaline has also been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, a class of molecules involved in inflammation.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 2-Propyl-1,2,3,4-tetrahydroquinoxaline for laboratory experiments is its ability to selectively target the NMDA receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is its relatively low potency compared to other NMDA receptor antagonists, which can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Future Directions
There are several potential future directions for research involving 2-Propyl-1,2,3,4-tetrahydroquinoxaline. One area of interest is in the development of more potent NMDA receptor antagonists based on the structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. Another potential direction is in the investigation of the role of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the biochemical and physiological effects of 2-Propyl-1,2,3,4-tetrahydroquinoxaline may have potential applications in the development of new drugs for the treatment of inflammation and other conditions.
Synthesis Methods
The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several methods, including the reaction of 2-bromoethylamine with 1,2-diaminobenzene in the presence of a palladium catalyst. The reaction results in the formation of 2-ethyl-1,2,3,4-tetrahydroquinoxaline, which can then be converted to 2-Propyl-1,2,3,4-tetrahydroquinoxaline by the addition of a propyl group using a Grignard reagent.
Scientific Research Applications
2-Propyl-1,2,3,4-tetrahydroquinoxaline has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where 2-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to act as a potent antagonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
CAS RN |
110038-75-0 |
|---|---|
Product Name |
2-Propyl-1,2,3,4-tetrahydroquinoxaline |
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-propyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-5-9-8-12-10-6-3-4-7-11(10)13-9/h3-4,6-7,9,12-13H,2,5,8H2,1H3 |
InChI Key |
FAMBYBZXGOITNZ-UHFFFAOYSA-N |
SMILES |
CCCC1CNC2=CC=CC=C2N1 |
Canonical SMILES |
CCCC1CNC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



